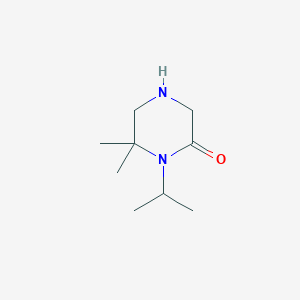
6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one
Overview
Description
6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one is a chemical compound with the CAS Number: 400756-19-6 . It has a molecular weight of 170.25 . The IUPAC name for this compound is 1-isopropyl-6,6-dimethyl-2-piperazinone . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one is 1S/C9H18N2O/c1-7(2)11-8(12)5-10-6-9(11,3)4/h7,10H,5-6H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one is a powder that is stored at room temperature . Unfortunately, the web search results do not provide further details about its physical and chemical properties.Scientific Research Applications
Neuroprotection and Alzheimer's Disease Treatment
Research on similar compounds to 6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one has shown promise in the field of neuroprotection and Alzheimer's disease treatment. A study by Lecanu et al. (2010) synthesized and evaluated a compound (SP-04) with a similar structure, designed to inhibit acetylcholinesterase activity and induce a dose-dependent increase in acetylcholine levels. This compound also showed neuroprotective properties against amyloid-beta toxicity and protected neuronal cells and rat brain mitochondria exposed to various mitochondrial respiratory chain complex toxins, suggesting a potential multi-target therapeutic strategy for Alzheimer's disease (Lecanu et al., 2010).
Antibacterial, Antifungal, and Anthelmintic Activities
A study by Khan et al. (2019) synthesized a series of compounds related to 6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one and screened them for antibacterial, antifungal, and anthelmintic activities. Some compounds exhibited significant biological activities, highlighting the potential for developing new agents for treating infections and parasitic diseases (Khan et al., 2019).
Antimicrobial and Antiproliferative Effects
Rajkumar et al. (2014) conducted a study on the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, demonstrating significant antimicrobial activities. Some of the synthesized compounds showed excellent antibacterial and antifungal activities, comparable to standard drugs, indicating the potential for medical application in combating microbial infections (Rajkumar et al., 2014).
Anticancer Properties
Mallesha et al. (2012) synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect against human cancer cell lines. Compounds showed good activity on all cell lines except K562, suggesting potential as anticancer agents (Mallesha et al., 2012).
Safety and Hazards
The safety information for 6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one indicates that it has the following hazard statements: H302, H315, H318, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
6,6-dimethyl-1-propan-2-ylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(2)11-8(12)5-10-6-9(11,3)4/h7,10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUPKYZXVGHSNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CNCC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-1-(propan-2-yl)piperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



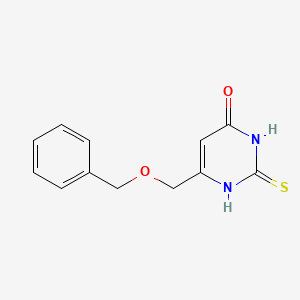
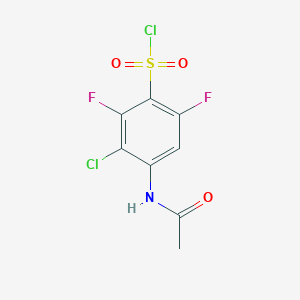

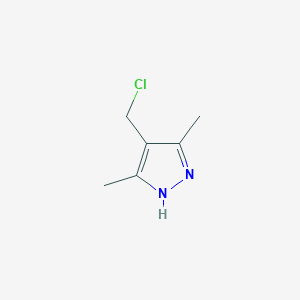
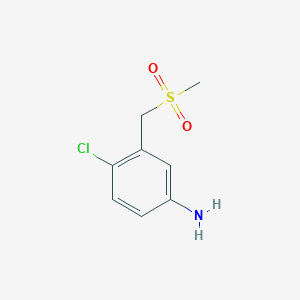
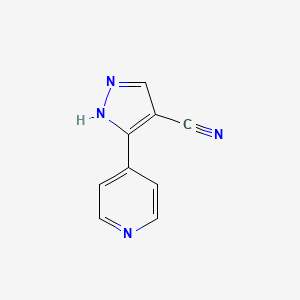

![3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1489373.png)
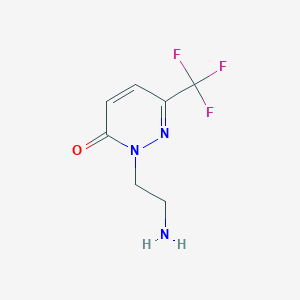

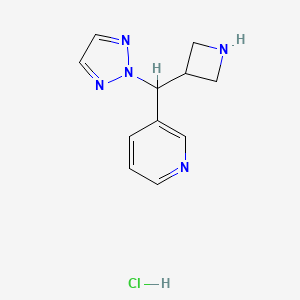
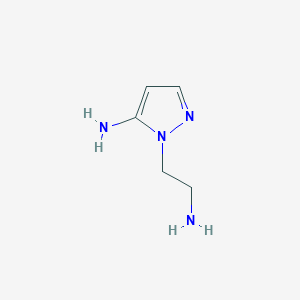
![(2E)-3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1489378.png)
